D-4-Hydroxy-2-oxoglutarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

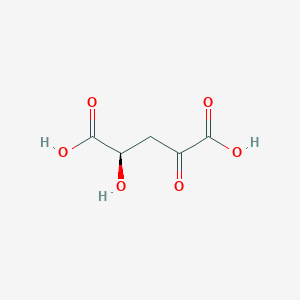

D-4-hydroxy-2-oxoglutaric acid is a 4-hydroxy-2-oxoglutaric acid having D-configuration. It is a conjugate acid of a D-4-hydroxy-2-oxoglutarate(2-).

This compound, also known as D-4-hydroxy-2-ketoglutaric acid, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).

科学的研究の応用

1. Biochemical Role and Diversity

D-4-Hydroxy-2-oxoglutarate, also known as 2-oxoglutarate or 2OG, is integral in various biochemical processes. The diverse roles of 2-oxoglutarate-dependent oxygenases (2OGXs) encompass a range of oxidative reactions such as hydroxylations, N-demethylations, ring formations, rearrangements, desaturations, and halogenations. These enzymes function in crucial biological processes including collagen biosynthesis, plant and animal development, transcriptional regulation, nucleic acid modification/repair, fatty acid metabolism, and secondary metabolite biosynthesis. In medicine, they are therapeutic targets for conditions like anemia and cancer, and in agrochemistry, they play a role in herbicide degradation (Islam et al., 2018).

2. Structural Insights and Catalytic Mechanisms

Structural studies of 2-oxoglutarate-dependent oxygenases reveal a double-stranded β-helix core fold that supports a highly conserved triad of iron binding residues and a less conserved 2-oxoglutarate co-substrate binding site. The variability in primary substrate binding elements among these enzymes contributes to their vast range of biochemical functions (McDonough et al., 2010).

3. Inhibition and Therapeutic Potential

The inhibition of 2-oxoglutarate-dependent oxygenases, particularly those that regulate transcription, offers significant therapeutic potential. These enzymes are targeted for various diseases, including anemia, inflammation, and cancer. The development of inhibitors for these enzymes has roots in agriculture, extending to clinical applications in cardioprotection (Rose et al., 2011).

4. Industrial Applications

In industrial contexts, 2-oxoglutarate-dependent oxygenases are versatile biocatalysts for the activation of C–H bonds. Their ability to accept a variety of small and large molecules makes them promising candidates for the manufacture of amino acids and antibiotics (Peters & Buller, 2019).

5. Evolution and Diversity in Plants

The 2-oxoglutarate-dependent dioxygenase superfamily is a significant enzyme family in the plant genome, involved in various metabolic processes. Evolutionary analysis in plants shows diversification in this enzyme class, particularly in the DOXC class, which is involved in specialized metabolism of phytochemicals (Kawai et al., 2014).

6. Role in Translation Control

2-Oxoglutarate-dependent oxygenases, such as OGFOD1, are involved in translation control through the hydroxylation of ribosomal proteins. The activity of these enzymes influences translational stress pathways, highlighting their importance in cellular growth and response mechanisms (Singleton et al., 2014).

特性

分子式 |

C5H6O6 |

|---|---|

分子量 |

162.1 g/mol |

IUPAC名 |

(2R)-2-hydroxy-4-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m1/s1 |

InChIキー |

WXSKVKPSMAHCSG-UWTATZPHSA-N |

異性体SMILES |

C([C@H](C(=O)O)O)C(=O)C(=O)O |

SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O |

正規SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

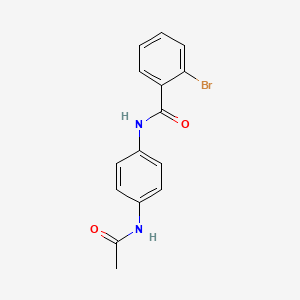

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)

![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)

![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)

![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)